molecular formula C19H19F2N5O2 B10898880 N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B10898880
M. Wt: 387.4 g/mol
InChI Key: VJRCTSYIOGCUGU-FOKLQQMPSA-N
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Description

N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoromethoxyphenyl group: This step may involve a substitution reaction where the difluoromethoxyphenyl group is introduced onto the pyrazolopyridine core.

    Formation of the hydrazide: This involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE include other pyrazolopyridine derivatives with different substituents. Examples include:

  • Compounds with different alkyl or aryl groups on the pyrazolopyridine core.
  • Derivatives with different functional groups such as halogens, nitro groups, or alkoxy groups.

Uniqueness

The uniqueness of N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19F2N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H19F2N5O2/c1-10-9-15(16-12(3)25-26(4)17(16)22-10)18(27)24-23-11(2)13-5-7-14(8-6-13)28-19(20)21/h5-9,19H,1-4H3,(H,24,27)/b23-11+

InChI Key

VJRCTSYIOGCUGU-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N/N=C(\C)/C3=CC=C(C=C3)OC(F)F

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN=C(C)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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